molecular formula C10H9NO2S B1268292 6-(Methylsulfonyl)quinoline CAS No. 89770-29-6

6-(Methylsulfonyl)quinoline

Cat. No.: B1268292
CAS No.: 89770-29-6
M. Wt: 207.25 g/mol
InChI Key: AUXTUJFKCPIINH-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)quinoline is an organic compound with the molecular formula C10H9NO2S. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. The presence of a methylsulfonyl group at the sixth position of the quinoline ring imparts unique chemical and physical properties to this compound. Quinolines, including this compound, are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Scientific Research Applications

6-(Methylsulfonyl)quinoline has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Quinoline-based compounds have been known to exhibit antimicrobial and antifungal activities . The specific interactions of 6-(Methylsulfonyl)quinoline with its targets and the resulting changes are subjects of ongoing research.

Safety and Hazards

The safety data sheet for 6-(Methylsulfonyl)quinoline indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation .

Future Directions

The future directions for the study of 6-(Methylsulfonyl)quinoline and similar compounds involve the development of new antimicrobials and the introduction of novel therapeutic options to fight against both drug-sensitive and drug-resistant pathogens . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

Biochemical Analysis

Biochemical Properties

6-(Methylsulfonyl)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including this compound, have demonstrated antimicrobial, anti-inflammatory, and antitumor activities . These interactions are often mediated through binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives can modulate the activity of key signaling molecules, thereby altering cellular responses such as proliferation, apoptosis, and differentiation . Additionally, these compounds can impact the expression of genes involved in metabolic pathways, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For instance, quinoline derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell division and growth. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that quinoline derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These temporal changes can affect the compound’s efficacy and toxicity in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For example, quinoline derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding to plasma proteins can influence its distribution and bioavailability in the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method includes the use of microwave irradiation to promote the reaction between 2-aminoaryl ketones and ketones under solvent-free conditions . These methods are designed to be efficient, cost-effective, and environmentally friendly.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of reusable catalysts and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylsulfinyl)quinoline
  • 2-(Methylsulfonyl)-6-nitrobenzothiazole
  • 3-Chloro-6-(Methylsulfonyl)pyridazine
  • 2-[Ethylsulfonyl)methyl]quinoxaline 1,4-dioxide

Uniqueness

6-(Methylsulfonyl)quinoline is unique due to the specific positioning of the methylsulfonyl group on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-methylsulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-14(12,13)9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXTUJFKCPIINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332687
Record name 6-methanesulfonylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89770-29-6
Record name 6-(Methylsulfonyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89770-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methanesulfonylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(METHYLSULFONYL)QUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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